2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a thiomorpholine ring, which is a sulfur-containing heterocycle, and an acetamide group attached to a dimethoxyphenyl moiety. The unique structure of this compound suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of diethylamine with a suitable diketone, such as 2,5-hexanedione, under acidic conditions to form the 2,6-diethyl-3,5-dioxothiomorpholine intermediate.
Acetamide Formation: The intermediate is then reacted with 2,4-dimethoxyphenylacetic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups in the thiomorpholine ring, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions for electrophilic aromatic substitution typically involve reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives on the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may make it a useful ligand in catalytic processes.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: Potential use in studying receptor-ligand interactions in biological systems.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent, pending further research.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide exerts its effects would depend on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Interaction: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-diethyl-3,5-dioxopiperidin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
Thiomorpholine Ring: The presence of a sulfur atom in the thiomorpholine ring distinguishes it from many other heterocyclic compounds, potentially imparting unique chemical and biological properties.
Dimethoxyphenyl Moiety: The dimethoxy groups on the phenyl ring can significantly influence the compound’s reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-5-14-17(22)20(18(23)15(6-2)26-14)10-16(21)19-12-8-7-11(24-3)9-13(12)25-4/h7-9,14-15H,5-6,10H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVLWHCQYVJMMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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